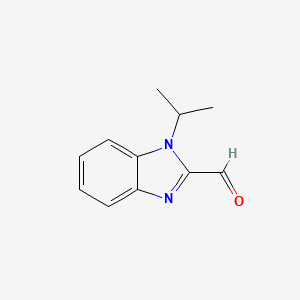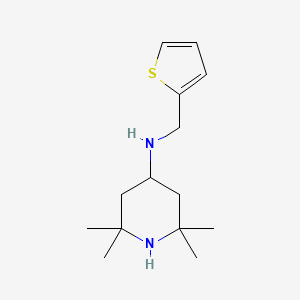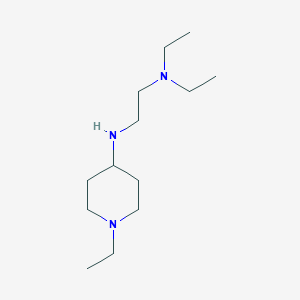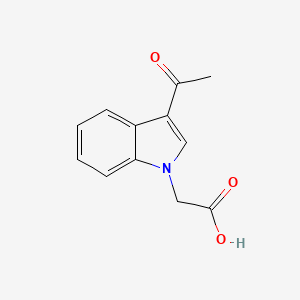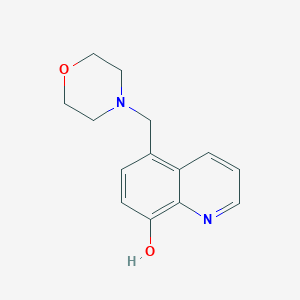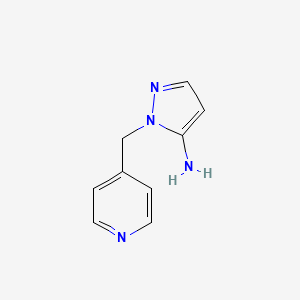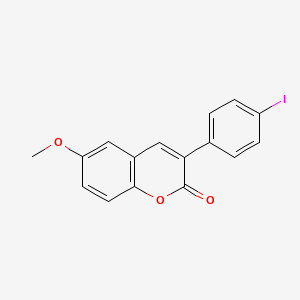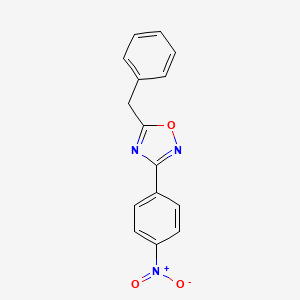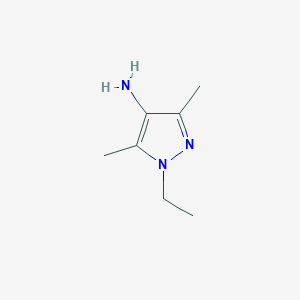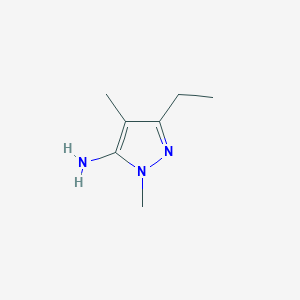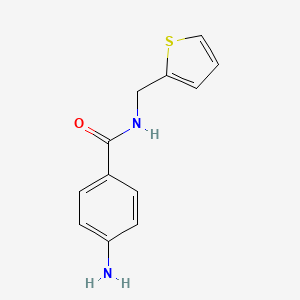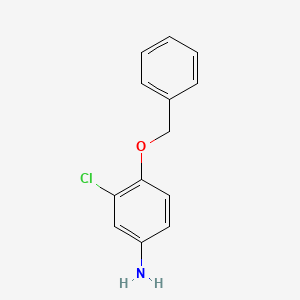
4-苄氧基-3-氯苯胺
概述
描述
4-Benzyloxy-3-chloroaniline is a chemical compound that has been synthesized and studied for various applications. The compound is characterized by the presence of a benzyloxy group and a chloro group attached to an aniline ring. It is a derivative of chloroaniline and has been the subject of research due to its potential utility in various chemical reactions and its role in the synthesis of other compounds.
Synthesis Analysis
The synthesis of 4-benzyloxy-3-chloroaniline has been described as a safe and convenient process. According to the research, the compound can be synthesized on a large scale from commercially available 4-benzyloxy-3-chloronitrobenzene. The nitro group of this precursor is reduced using tin(II) chloride (SnCl2) to yield 4-benzyloxy-3-chloroaniline with high purity and without tin residues. This method is noted for its suitability for kilogram-scale production, indicating its potential for industrial applications .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-benzyloxy-3-chloroaniline is not detailed in the provided papers, related compounds have been studied using Raman spectroscopy. For instance, chloroanilines with different substituents have been synthesized and their molecular conformations analyzed. The Raman spectra of these compounds change with temperature, indicating phase transitions and providing insights into the molecular conformations and vibrations, such as the CH out-of-plane vibration of the benzene ring . These findings can be extrapolated to understand the structural behavior of 4-benzyloxy-3-chloroaniline under different conditions.
Chemical Reactions Analysis
The chemical behavior of chloroaniline derivatives has been explored, particularly in oxidation reactions. For example, the peroxidation of 4-chloroaniline leads to the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, and involves the elimination of chloride ions. The study of these reactions has identified intermediates and products, which helps in understanding the reactivity and potential pathways for the transformation of chloroaniline derivatives . Although these findings do not directly pertain to 4-benzyloxy-3-chloroaniline, they provide a context for the types of reactions that chloroaniline compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzyloxy-3-chloroaniline are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable and can be obtained in high purity, which suggests favorable physical properties for handling and storage. The chemical properties of related compounds, such as their phase behavior and reactivity in deamination reactions, have been studied, providing a basis for understanding the reactivity of the benzyl and chloro substituents in various chemical environments .
科学研究应用
合成与表征
- 合成工艺:4-苄氧基-3-氯苯胺已通过各种工艺合成。一种值得注意的方法是使用 SnCl2 还原 4-苄氧基-3-氯硝基苯,得到高纯度的 4-苄氧基-3-氯苯胺 (陈、尼尔森、乔杜里和索尔吉,2008 年)。
- 偶氮吡唑啉衍生物的形成:它已被用于合成具有生物活性的偶氮吡唑啉衍生物,涉及重氮化、偶联反应和迈克尔加成反应的过程。这些衍生物对大肠杆菌和金黄色葡萄球菌表现出显着的抗菌活性 (Hawaiz 和 Samad,2012 年)。
环境和生物相互作用
- 氧化转化:研究探索了相关化合物 4-氯苯胺的过氧化作用,揭示了其氧化转化产物和氯离子消除的见解 (Holland 和 Saunders,1968 年)。
- 光解研究:与 4-苄氧基-3-氯苯胺在结构上相关的化合物 4-氯苯胺的光解在极性介质中显示出有效的光异解,形成各种化学物质并表明潜在的环境转化途径 (Guizzardi、Mella、Fagnoni、Freccero 和 Albini,2001 年)。
- 生物降解研究:研究已经确定了能够降解 4-氯苯胺的细菌,这表明在被类似化合物污染的环境中进行生物修复的潜在应用 (Vangnai 和 Petchkroh,2007 年)。
化学分析和应用
- 晶体结构分析:已经研究了衍生自 4-氯苯胺的 1-氯-2-甲基-4-硝基苯等相关化合物的晶体和分子结构,提供了对分子构象和分子间相互作用的见解 (Saeed 和 Simpson,2012 年)。
- 与腐殖质成分的交联:对苯胺和酚类腐殖质成分之间的交叉偶联反应的研究证明了 4-氯苯胺和相关化合物环境相互作用的潜在途径 (Bollag、Minard 和 Liu,1983 年)。
安全和危害
属性
IUPAC Name |
3-chloro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKZTBVWKKGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361497 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chloroaniline | |
CAS RN |
59404-86-3 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

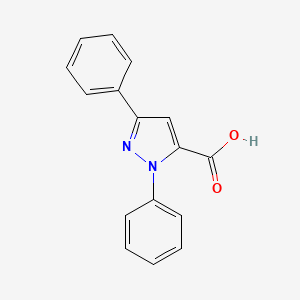
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
